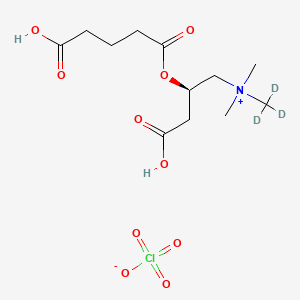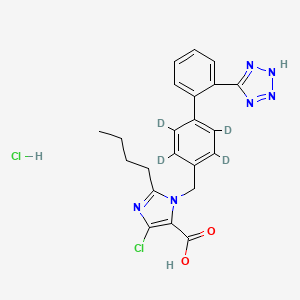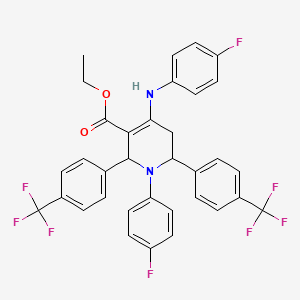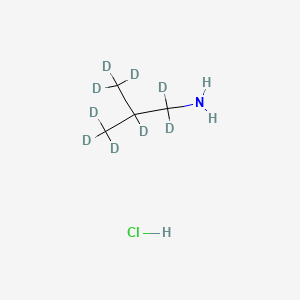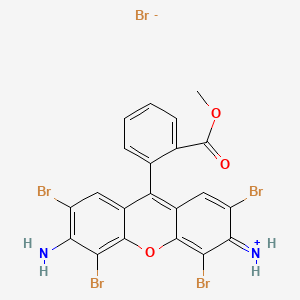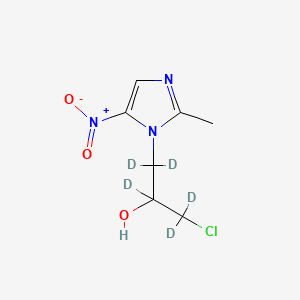
Ornidazole-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornidazole-d5 is a deuterated form of Ornidazole, a synthetic nitroimidazole derivative. It is primarily used as an internal standard for the quantification of Ornidazole by gas chromatography or liquid chromatography-mass spectrometry. Ornidazole itself is an orally bioavailable compound with antibacterial and antiprotozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornidazole-d5 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Ornidazole molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally, the process includes steps such as deuterium exchange reactions and purification through chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent introduction of deuterium atoms. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: Ornidazole-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Ornidazole-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ornidazole in various samples.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Ornidazole.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ornidazole.
Industry: Applied in quality control processes to ensure the consistency and purity of Ornidazole-containing products
Mechanism of Action
Ornidazole-d5 exerts its effects through mechanisms similar to Ornidazole. The compound is reduced by intracellular transport proteins in anaerobic microorganisms, leading to the formation of reactive nitro radicals. These radicals interact with microbial DNA, causing strand breakage and inhibition of nucleic acid synthesis, ultimately leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antibacterial and antiprotozoal activities.
Tinidazole: A compound with a similar mechanism of action and therapeutic uses.
Secnidazole: Another nitroimidazole used for similar indications
Comparison: Ornidazole-d5 is unique due to the presence of deuterium atoms, which provide advantages in analytical applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, as they help distinguish it from non-deuterated Ornidazole. This isotopic labeling enhances the accuracy and precision of quantitative analyses .
Properties
Molecular Formula |
C7H10ClN3O3 |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
1-chloro-1,1,2,3,3-pentadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i2D2,4D2,6D |
InChI Key |
IPWKIXLWTCNBKN-VLZDWVQFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)N1C(=NC=C1[N+](=O)[O-])C |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


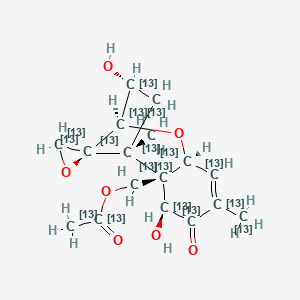
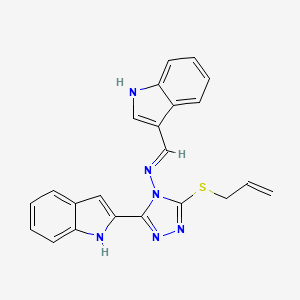
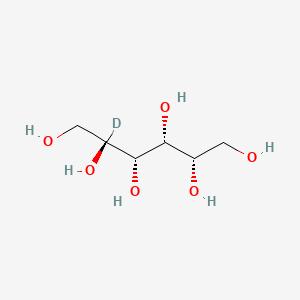
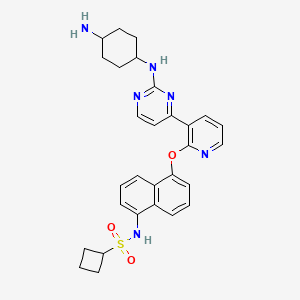
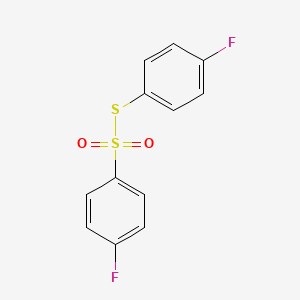
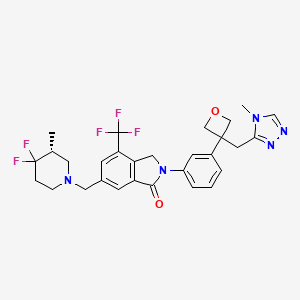
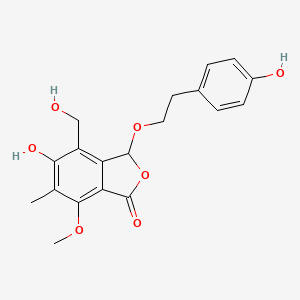
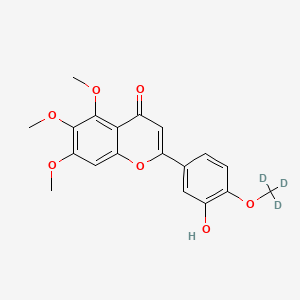
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
